molecular formula C14H23N3O3 B2983488 N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 941921-23-9

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2983488
CAS No.: 941921-23-9
M. Wt: 281.356
InChI Key: WMJDOPUWLGCECQ-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is an organic compound with the molecular formula C14H23N3O3 and a molecular weight of 281.356. This compound is characterized by the presence of a cyclopentyl group, an oxalamide moiety, and a pyrrolidinone ring. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form N-cyclopentyloxalamide. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxalamide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or pyrrolidinones.

Scientific Research Applications

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating certain diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
  • N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)ethyl)oxalamide

Uniqueness

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c18-12-7-3-9-17(12)10-4-8-15-13(19)14(20)16-11-5-1-2-6-11/h11H,1-10H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJDOPUWLGCECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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